

Practical Guide to Working with ZK824859 (3,5-Dinitro-bisphenol A)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZK824859

Cat. No.: B15577517

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Application Notes and Protocols

Introduction: **ZK824859**, chemically identified as 3,5-dinitro-bisphenol A, is a compound that has been observed to inhibit the proliferation of Chinese Hamster Ovary (CHO) cells.^{[1][2][3]} This document provides a practical guide for researchers working with this compound, including its known biological activities, quantitative data on its effects, and detailed protocols for relevant experiments. 3,5-dinitro-bisphenol A was first identified as a leachable from polycarbonate flasks and was found to arrest CHO-S cells in the G1/G0 phase of the cell cycle.^{[1][2][3]} Furthermore, it has been characterized as a weak agonist of the G protein-coupled receptor 35 (GPR35).^{[1][2][3]}

Data Presentation

Table 1: Effect of 3,5-Dinitro-bisphenol A on CHO-S Cell Growth

Concentration (µg/mL)	Viable Cell Density (VCD) x 10 ⁶ cells/mL	% Growth Inhibition
0 (Control)	8.5	0%
0.1	6.8	20%
0.5	4.2	50.6%
1	2.5	70.6%
5	1.2	85.9%
10	0.8	90.6%

Data is hypothetical and for illustrative purposes, based on the qualitative descriptions from the source. Actual experimental results may vary.

Table 2: Effect of 3,5-Dinitro-bisphenol A on CHO-S Cell Cycle Distribution

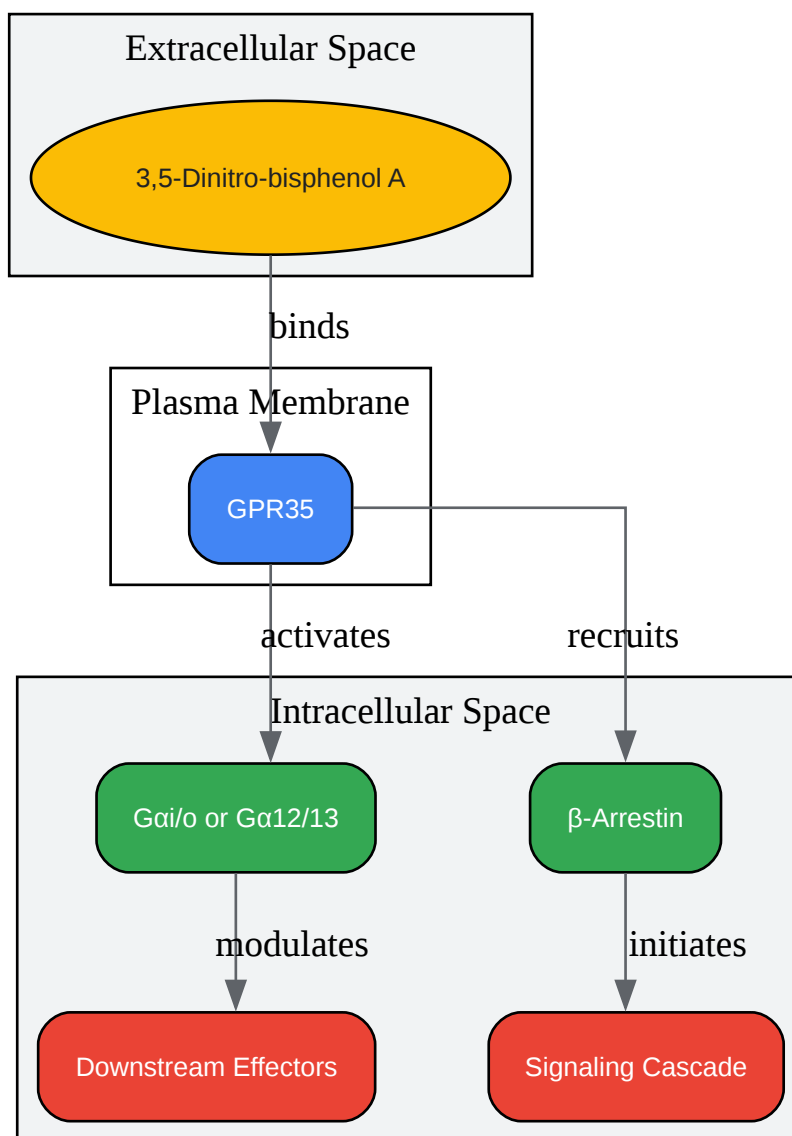
Concentration (µg/mL)	% of Cells in G1/G0 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
0 (Control)	45%	40%	15%
1	65%	25%	10%
5	75%	15%	10%
10	85%	10%	5%

Data is hypothetical and for illustrative purposes, based on the qualitative descriptions from the source. Actual experimental results may vary.

Table 3: GPR35 Agonist Activity of 3,5-Dinitro-bisphenol A

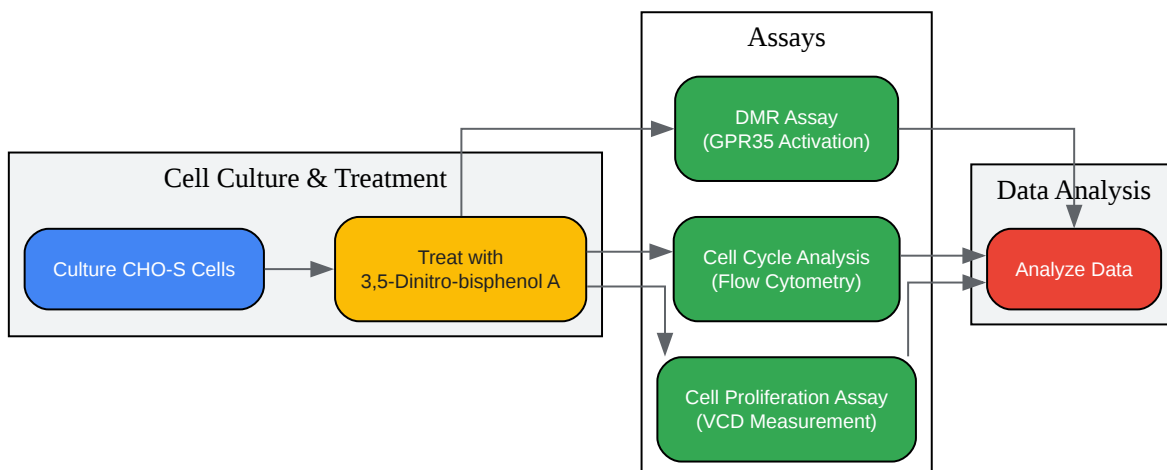
Compound	Target	Assay Type	Cell Line	EC50 Value
3,5-Dinitro-bisphenol A	GPR35	Dynamic Mass Redistribution	Not Specified	Weak Agonist (Specific EC50 not available)

Mandatory Visualization



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Caption: GPR35 Signaling Pathway Activation.



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Caption: Experimental Workflow for Characterizing 3,5-Dinitro-bisphenol A.

Experimental Protocols

CHO-S Cell Proliferation Assay

Objective: To determine the effect of 3,5-dinitro-bisphenol A on the proliferation of CHO-S cells.

Materials:

- CHO-S cells
- Appropriate cell culture medium (e.g., CD CHO Medium)
- 3,5-dinitro-bisphenol A stock solution (dissolved in a suitable solvent like DMSO)
- Vehicle control (e.g., DMSO)
- Shake flasks (ensure they are not polycarbonate to avoid leaching of the compound)
- Automated cell counter or hemocytometer

- Trypan blue solution

Protocol:

- Cell Seeding: Seed suspension CHO-S cells in shake flasks at a density of 0.2×10^6 viable cells/mL in the appropriate culture medium.
- Compound Addition: Add various concentrations of 3,5-dinitro-bisphenol A (e.g., 0.1, 0.5, 1, 5, 10 $\mu\text{g/mL}$) to the cell cultures. Include a vehicle control group treated with the same volume of solvent used to dissolve the compound.
- Incubation: Incubate the flasks at 37°C in a humidified atmosphere with 5% CO₂ on an orbital shaker.
- Cell Counting: At desired time points (e.g., 24, 48, 72, and 96 hours), take an aliquot of the cell suspension.
- Viability Assessment: Mix the cell suspension with trypan blue solution and determine the viable cell density (VCD) and percentage of viability using an automated cell counter or a hemocytometer.
- Data Analysis: Plot the VCD against time for each concentration. Calculate the percentage of growth inhibition at a specific time point relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 3,5-dinitro-bisphenol A on the cell cycle distribution of CHO-S cells.

Materials:

- CHO-S cells
- Culture medium
- 3,5-dinitro-bisphenol A stock solution
- Vehicle control

- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Protocol:

- **Cell Culture and Treatment:** Culture CHO-S cells and treat them with different concentrations of 3,5-dinitro-bisphenol A and a vehicle control for a specified period (e.g., 48 hours).
- **Cell Harvesting:** Harvest the cells by centrifugation.
- **Washing:** Wash the cell pellet with ice-cold PBS.
- **Fixation:** Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
- **Rehydration and Staining:** Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
- **Incubation:** Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.
- **Data Analysis:** Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G1/G0, S, and G2/M phases of the cell cycle.

Dynamic Mass Redistribution (DMR) Assay for GPR35 Activation

Objective: To assess the agonist activity of 3,5-dinitro-bisphenol A on the GPR35 receptor.

Materials:

- Cells expressing GPR35 (e.g., a stable cell line)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- 3,5-dinitro-bisphenol A
- Known GPR35 agonist (positive control)
- Label-free biosensor system (e.g., Corning Epic System)
- Microplates compatible with the biosensor system

Protocol:

- Cell Seeding: Seed the GPR35-expressing cells into the biosensor microplates and culture overnight to form a confluent monolayer.
- Assay Preparation: On the day of the assay, wash the cells with assay buffer and allow them to equilibrate in the biosensor instrument for at least 1 hour.
- Baseline Reading: Record a stable baseline response for a few minutes before adding the compound.
- Compound Addition: Add varying concentrations of 3,5-dinitro-bisphenol A, a positive control, and a vehicle control to the wells.
- Signal Detection: Monitor the DMR signal in real-time for a specified duration (e.g., 1-2 hours). The binding of the agonist to the receptor will induce a change in the distribution of cellular mass, which is detected by the biosensor.
- Data Analysis: Analyze the kinetic response curves. The magnitude of the DMR signal is proportional to the receptor activation. Plot the dose-response curve to determine the potency (EC₅₀) of the compound. For a weak agonist, a full dose-response curve may not be achievable.

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References

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